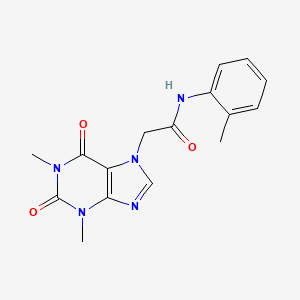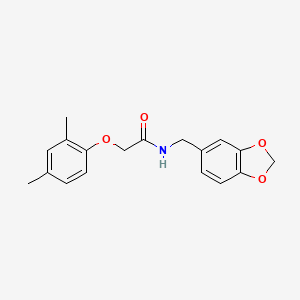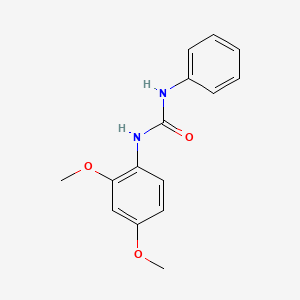
2-(4-methoxyphenoxy)-N-methyl-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenoxy)-N-methyl-N-phenylacetamide, also known as MPMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(4-methoxyphenoxy)-N-methyl-N-phenylacetamide is not fully understood. However, studies have suggested that it may exert its effects by modulating various signaling pathways in cells, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. 2-(4-methoxyphenoxy)-N-methyl-N-phenylacetamide has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects
2-(4-methoxyphenoxy)-N-methyl-N-phenylacetamide has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective effects. Studies have also suggested that 2-(4-methoxyphenoxy)-N-methyl-N-phenylacetamide may have potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(4-methoxyphenoxy)-N-methyl-N-phenylacetamide for lab experiments is its relatively low toxicity, which makes it suitable for use in in vitro and in vivo studies. However, one limitation of 2-(4-methoxyphenoxy)-N-methyl-N-phenylacetamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-methoxyphenoxy)-N-methyl-N-phenylacetamide. One area of interest is its potential as a drug candidate for the treatment of various diseases. Further studies are needed to fully understand the mechanism of action of 2-(4-methoxyphenoxy)-N-methyl-N-phenylacetamide and its potential therapeutic applications. Additionally, the use of 2-(4-methoxyphenoxy)-N-methyl-N-phenylacetamide in materials science and other fields may also be explored further.
Synthesemethoden
The synthesis of 2-(4-methoxyphenoxy)-N-methyl-N-phenylacetamide involves the reaction of 4-methoxyphenol with N-methyl-N-phenylglycine methyl ester in the presence of a catalyst such as triethylamine. The resulting product is then treated with acetic anhydride and triethylamine to yield 2-(4-methoxyphenoxy)-N-methyl-N-phenylacetamide.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxyphenoxy)-N-methyl-N-phenylacetamide has been studied extensively for its potential application in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, 2-(4-methoxyphenoxy)-N-methyl-N-phenylacetamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, 2-(4-methoxyphenoxy)-N-methyl-N-phenylacetamide has been studied for its effects on the central nervous system, including its potential as a neuroprotective agent. In materials science, 2-(4-methoxyphenoxy)-N-methyl-N-phenylacetamide has been explored for its potential use in the synthesis of polymers and other materials.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenoxy)-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-17(13-6-4-3-5-7-13)16(18)12-20-15-10-8-14(19-2)9-11-15/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZAGIAQCVOIEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)COC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-N-methyl-N-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-ethyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5778813.png)
![4-methyl-N-(2-methylphenyl)-2-[(4-methylphenyl)amino]-5-pyrimidinecarboxamide](/img/structure/B5778828.png)
![2-hydroxy-5-{[(phenylthio)acetyl]amino}benzoic acid](/img/structure/B5778834.png)
![N-[2-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5778836.png)



![2-{[(4-iodophenyl)amino]methylene}cyclohexanone](/img/structure/B5778859.png)
![ethyl 4-[({[2-(4-chlorophenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B5778864.png)
![4,6-dimethyl-N-[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine](/img/structure/B5778871.png)
![4-{[2,5-bis(methoxycarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5778875.png)

